![molecular formula C11H9N5OS2 B2590940 1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea CAS No. 223581-15-5](/img/structure/B2590940.png)

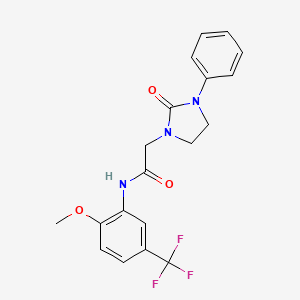

1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

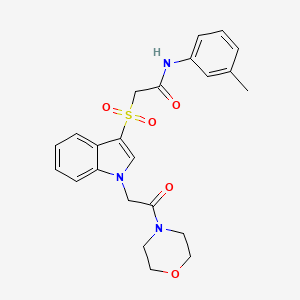

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .Applications De Recherche Scientifique

Glutaminase Inhibition for Cancer Therapy

The synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including 1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea derivatives, focuses on inhibiting kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism, making its inhibition a targeted approach for cancer therapy. These analogs retain the potency of BPTES with improved drug-like properties, such as better solubility. Notably, certain analogs have demonstrated efficacy in attenuating the growth of human lymphoma B cells both in vitro and in animal models, highlighting their potential as cancer therapeutics (Shukla et al., 2012).

Synthesis of Heterocyclic Compounds

The compound is also involved in the gas-phase pyrolysis and synthesis of heterocyclic compounds. Gas-phase pyrolyses of ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate, among others, have shown that such reactions are homogenous and unimolecular, adhering to first-order kinetics. This method is considered for heterocyclic synthesis, providing mechanistic insights through kinetic data and product analysis. The findings are significant for the chemical synthesis of new heterocyclic compounds, which are crucial in drug development and other applications (Al-Awadi & Elnagdi, 1997).

Antimicrobial Agents

1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea derivatives have been explored for their antimicrobial properties. The synthesis of thiazolidinone, thiazoline, and thiophene derivatives, starting from 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, has led to compounds with promising antimicrobial activities. These compounds represent a novel class of antimicrobial agents with potential applications in fighting bacterial and fungal infections (Gouda et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5OS2/c12-6-7-18-11-16-15-10(19-11)14-9(17)13-8-4-2-1-3-5-8/h1-5H,7H2,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUVOPHNCCLTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2590857.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2590859.png)

![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)

![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)

![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2590876.png)

![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)